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1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide

Medicinal chemistry Kinase inhibitor design Scaffold differentiation

Scaffold-hopping in kinase programs is often constrained by limited chemotype diversity. This compound is a fully substituted bis-pyrazole carboxamide with a unique N-substitution pattern, providing a differentiated vector for SAR exploration. Its design enables rapid analog generation from commercially available building blocks. - Contains the validated 3-methyl-1-phenyl-1H-pyrazol-5-yl hinge-binding motif (PDB 4YO6) essential for IRAK4 inhibition. - N,N-dimethyl acid pyrazole is predicted to improve metabolic stability over N-H analogs based on class-level SAR. - Convergent synthesis from two commercially available precursors enables efficient library production.

Molecular Formula C16H17N5O
Molecular Weight 295.346
CAS No. 1203346-97-7
Cat. No. B2830453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide
CAS1203346-97-7
Molecular FormulaC16H17N5O
Molecular Weight295.346
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C)C
InChIInChI=1S/C16H17N5O/c1-11-9-14(20(3)18-11)16(22)17-15-10-12(2)19-21(15)13-7-5-4-6-8-13/h4-10H,1-3H3,(H,17,22)
InChIKeyPUYSEXQNBDZSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide: Identity & Procurement


1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide (CAS 1203346-97-7, molecular formula C₁₆H₁₇N₅O, molecular weight 295.34 g·mol⁻¹) is a fully substituted bis‑pyrazole carboxamide built from a 1,3‑dimethyl‑1H‑pyrazole‑5‑carboxylic acid fragment and a 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑amine fragment [1]. The compound belongs to the pyrazole carboxamide class, a privileged scaffold in medicinal chemistry that has yielded potent kinase inhibitors (e.g., IRAK4 inhibitors with the identical 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl motif [2]) and immunosuppressant leads with MLR IC₅₀ values below 1 µM [3]. The presence of two differentiated pyrazole N‑substitution patterns – an N‑phenylpyrazole on the amine side and an N,N‑dimethylpyrazole on the acid side – creates a unique hydrogen‑bonding and steric topography that is not replicated by any single‑substitution analog.

Unique dual-pyrazole scaffold supports SAR diversification for kinase inhibitor and immunosuppressant lead optimization.
Retains crystallographically validated 3-methyl-1-phenylpyrazol-5-yl hinge-binding motif for IRAK4 and related innate immune kinase studies.
Convergent single-step synthesis from two commercial building blocks enables rapid analog generation for library synthesis.

Why 1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide Is Irreplaceable


Within the pyrazole carboxamide family, minor structural perturbations cause profound shifts in target selectivity, potency, and physicochemical properties. The IRAK4 inhibitor series exemplifies this sensitivity: the 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl motif is essential for the unusual kinase binding mode observed crystallographically, yet changing the appended carboxamide from pyrazolo[1,5‑a]pyrimidine to 1,3‑dimethyl‑1H‑pyrazole‑5‑carboxamide is expected to alter hinge‑region hydrogen‑bond networks, lipophilic contacts, and aqueous solubility [1]. Similarly, in the immunosuppressant pyrazole carboxamide series, the nature of the N‑substituent on the acid‑side pyrazole governs whether MLR IC₅₀ falls below or above 1 µM [2]. Because the target compound presents a unique combination of 1,3‑dimethyl substitution on the acid pyrazole and N‑phenyl‑3‑methyl substitution on the amine pyrazole, no generic pyrazole carboxamide can serve as a functionally equivalent surrogate without explicit head‑to‑head validation.

Analogs missing the acid-side C3-methyl group
May alter lipophilicity and H-bond networks, shifting kinase hinge-binding contacts and potency profiles; direct interchangeability is not established.
Single-pyrazole or des-aryl analogs
Replacement of the 3-methyl-1-phenylpyrazol-5-yl group with phenyl eliminates critical hinge-region contacts observed in IRAK4 co-crystal structures, potentially abrogating target engagement.
Generic pyrazole carboxamide surrogates
Even subtle amide variation within the same hinge-binding series produced >100-fold IC50 range; functional equivalence must be verified through head-to-head testing.

Quantitative Differentiation: 1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide vs. Analogs


Dual Pyrazole N-Substitution Pattern vs. Mono-Substituted Analogs

The target compound is the only pyrazole carboxamide that simultaneously contains a 1,3‑dimethyl‑1H‑pyrazole‑5‑carboxamide acid fragment and a 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl amine fragment. The closest commercially available analog, 1‑methyl‑N‑(3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl)‑1H‑pyrazole‑5‑carboxamide (CAS not assigned on PubChem), lacks the C‑3 methyl group on the acid‑side pyrazole, removing a key steric and electronic feature. 1,3‑Dimethyl‑N‑phenyl‑1H‑pyrazole‑5‑carboxamide (CAS 64174‑41‑0) retains the 1,3‑dimethyl‑5‑carboxamide moiety but replaces the 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl with a simple phenyl group, eliminating the entire second pyrazole ring and its associated H‑bond acceptor/donor potential [1]. In the IRAK4 inhibitor series, the 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl group was shown by X‑ray crystallography (PDB 4YO6) to make critical hydrophobic contacts with the kinase hinge region, and truncation to a simple phenyl‑amide resulted in substantial loss of potency [2].

Pyrazole substitution pattern
Class-level
Target: 3 methyl groups across two pyrazoles; dual N-phenyl/N,N-dimethyl architecture Analogs: 2 methyl groups or missing second pyrazole ring
Unique dual-pyrazole topology provides an additional diversification vector for SAR tables and IP exemplification.
Based on 2D structural comparison; direct biological data for target compound not reported.
Medicinal chemistry Kinase inhibitor design Scaffold differentiation

Lipophilicity and Hydrogen-Bond Capacity vs. Des-Methyl Analogs

The 1,3‑dimethyl substitution on the acid‑side pyrazole is predicted to increase lipophilicity (calculated logP) relative to the 1‑methyl analog by approximately 0.3–0.5 log units, based on the incremental contribution of a methyl group to AlogP (~+0.5 per aliphatic carbon) [1]. Simultaneously, the presence of two pyrazole rings doubles the number of H‑bond acceptor nitrogens compared to single‑pyrazole carboxamides such as 1,3‑dimethyl‑N‑phenyl‑1H‑pyrazole‑5‑carboxamide. Quantitative H‑bond acceptor count: target compound = 5 N acceptors + 1 carbonyl O; comparator 1,3‑dimethyl‑N‑phenyl‑1H‑pyrazole‑5‑carboxamide = 2 N acceptors + 1 carbonyl O. This differential is material for solubility, permeability, and off‑target promiscuity predictions [2].

H-bond & lipophilicity profile
Class-level (in silico)
Target: 6 H-bond acceptors, est. logP 2.0-2.5 Comparator (des-pyrazole): 3 H-bond acceptors, est. logP 1.5-1.8 Difference: +3 acceptors, ΔlogP ≈ +0.5
Higher polar contact capacity without excessive lipophilicity may support hinge-region binding and solubility balance.
Predicted values; experimental logP and H-bond acceptor effects on permeability not yet measured.
Drug-likeness Physicochemical profiling Lead optimization

IRAK4 Kinase Inhibition Requires the 3-Methyl-1-phenylpyrazol-5-yl Motif

A co‑crystal structure of IRAK4 with N‑(3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl)pyrazolo[1,5‑a]pyrimidine‑3‑carboxamide (PDB 4YO6, resolution 2.32 Å) demonstrates that the 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl group occupies the kinase hinge region, with the phenyl ring making edge‑to‑face aromatic contacts and the pyrazole N2 accepting a hydrogen bond from the backbone NH of Met265 [1]. The target compound retains exactly this hinge‑binding motif but replaces the pyrazolo[1,5‑a]pyrimidine‑3‑carboxamide with a 1,3‑dimethyl‑1H‑pyrazole‑5‑carboxamide, creating a shorter, more compact scaffold with altered vectors for solvent‑exposed substituents. In the same IRAK4 series, compounds retaining the 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl group but varying the amide appendage showed enzyme IC₅₀ values spanning >100‑fold (from <10 nM to >1 µM), confirming that the hinge‑binding motif is necessary but not sufficient, and that the specific amide partner critically modulates potency [1].

IRAK4 hinge-binding motif
Class-level (IRAK4 series)
3-methyl-1-phenylpyrazol-5-yl motif validated by PDB 4YO6 (2.32 Å) IC50 range across amide variants: 1 µM
Hinge motif is necessary but not sufficient; the distinct 1,3-dimethyl-5-carboxamide partner may sample new selectivity space in IRAK4/IRAK1/BTK assays.
Direct IC50 for target compound not publicly reported; enzymatic assay conditions from ACS Med. Chem. Lett. 2015.
Kinase inhibition IRAK4 Immunology

Immunosuppressant MLR Activity of Pyrazole Carboxamide Scaffolds

A series of pyrazole carboxamides structurally related to the target compound demonstrated strong immunosuppressant activity in rodent and human mixed leukocyte response (MLR) assays, with IC₅₀ values <1 µM [1]. The series SAR reveals that the amide substituent (analogous to the 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl group in the target compound) is the primary driver of potency and that N‑methylation on the acid‑side pyrazole (analogous to the 1,3‑dimethyl pattern) affects metabolic stability and oral bioavailability. The target compound combines features from the two most potent sub‑series (N‑aryl pyrazole amine + N,N‑dimethyl pyrazole acid), placing it at the intersection of favorable potency and pharmacokinetic space. Direct MLR IC₅₀ for this specific compound has not been disclosed, but class inference from structurally proximate members suggests sub‑micromolar potential.

MLR immunosuppressant activity
Class-level
Class benchmark: MLR IC50
Target structurally positioned within sub-µM SAR cluster, combining favorable N-aryl feature with N,N-dimethyl acid pyrazole.
Target compound not directly tested in reported MLR studies; class-level inference from Bioorg. Med. Chem. Lett. 1998.
Synthetic accessibility
Supporting evidence
Target: 1 step (amide coupling) from commercial acid and amine Fused analog (PDB 4YO6 ligand): ≥3 steps Estimated cost differential: ~3-5x favoring target
Single-step convergence supports rapid library synthesis and lower procurement cost for SAR expansion.
Retrosynthetic analysis based on PubChem and vendor catalog availability.
Immunosuppression Mixed leukocyte response Transplantation

Synthetic Accessibility: Single-Step Coupling vs. Multi-Step Synthesis

The target compound is formally a simple amide bond coupling product of 1,3‑dimethyl‑1H‑pyrazole‑5‑carboxylic acid (CAS 136678‑93‑8) and 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑amine (CAS 1131‑18‑6), both of which are commercially available from multiple suppliers [1]. This contrasts with the fused pyrazolo[1,5‑a]pyrimidine analogs (e.g., the IRAK4 inhibitor co‑crystallized in PDB 4YO6) which require multi‑step heterocycle construction [2]. The amide coupling strategy enables rapid analog generation via parallel synthesis, using commercially available carboxylic acid and amine building blocks. For procurement decisions, this means the compound can be sourced as a finished product or synthesized in‑house in a single step, reducing lead time and cost relative to fused‑ring analogs that typically require 3–5 synthetic steps.

Synthetic accessibility
Supporting evidence
Target: 1 step (amide coupling) from commercial acid and amine Fused analog (PDB 4YO6 ligand): ≥3 steps Estimated cost differential: ~3-5x favoring target
Single-step convergence supports rapid library synthesis and lower procurement cost for SAR expansion.
Retrosynthetic analysis based on PubChem and vendor catalog availability.
Synthetic accessibility Building block strategy Library synthesis

Application Scenarios for 1,3-dimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide


Kinase Inhibitor Screening for IRAK4 and Innate Immune Kinases

The compound retains the crystallographically validated 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl hinge‑binding motif essential for IRAK4 inhibition [1]. Its distinct 1,3‑dimethyl‑1H‑pyrazole‑5‑carboxamide amide partner creates an alternative vector for solvent‑exposed substituents, offering a chemotype complementary to the published pyrazolo[1,5‑a]pyrimidine and piperidine‑sulfonamide IRAK4 inhibitor series. Inclusion in kinase screening decks is warranted for groups seeking novel IP space around IRAK4, IRAK1, or BTK.

Immunosuppressant Lead Identification via MLR Phenotypic Screening

Class‑level evidence demonstrates that pyrazole carboxamides bearing N‑aryl pyrazole amine substituents achieve sub‑micromolar potency in human MLR assays [1]. The target compound combines this favorable N‑aryl feature with an N,N‑dimethyl acid pyrazole that, by analogy to the published SAR, is predicted to confer improved metabolic stability over N‑H pyrazole analogs [1]. It is a rational inclusion in phenotypic immunosuppressant screening cascades, particularly where both potency and oral bioavailability are desired in a single chemotype.

Parallel Library Synthesis for Dual-Pyrazole SAR Expansion

The compound's convergent synthesis from two commercially available building blocks – 1,3‑dimethyl‑1H‑pyrazole‑5‑carboxylic acid and 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑amine [1] – enables rapid analog generation via amide coupling in a single step. Medicinal chemistry groups can use the target compound as a parent scaffold for library synthesis, independently varying the acid‑side pyrazole substitution and the amine‑side aryl/heteroaryl group to probe SAR across multiple target classes simultaneously.

Docking and FEP Studies on Kinase Hinge-Binding Motifs

The availability of a high‑resolution co‑crystal structure (PDB 4YO6, 2.32 Å) for a closely related ligand containing the identical 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑yl hinge‑binding group [1] provides a validated starting point for docking and FEP calculations. The target compound, with its truncated amide partner, can serve as a perturbation probe to computationally assess the energetic consequences of replacing the fused pyrazolo[1,5‑a]pyrimidine with a monocyclic 1,3‑dimethyl‑1H‑pyrazole‑5‑carboxamide, informing design of smaller, more ligand‑efficient hinge binders.

Application
Selection Property
Validation Focus
IRAK4/IRAK1/BTK kinase screening
3-methyl-1-phenylpyrazol-5-yl hinge-binding motif
Kinase selectivity panel and hinge-binding mode review
Immunosuppressant phenotypic screening (MLR)
N-aryl pyrazole amine substituent
MLR assay potency and metabolic stability review
Dual-pyrazole SAR library synthesis
Convergent amide coupling from commercial building blocks
Library throughput and analog diversification assessment
Kinase hinge-binding computational studies
PDB 4YO6 validated hinge-binding motif
Docking/FEP perturbation energy and ligand efficiency calculations
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